molecular formula C17H15BrClN5OS B15097841 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide

Cat. No.: B15097841
M. Wt: 452.8 g/mol
InChI Key: FOMLKCWRDODITP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative with a sulfanyl-acetamide scaffold. The triazole core is substituted at position 4 with an amino group and at position 5 with a 2-chlorophenyl group. The sulfanyl (-S-) linkage at position 3 connects to an acetamide moiety, whose nitrogen is bonded to a 2-bromo-4-methylphenyl ring. This structural framework is characteristic of pharmacologically active triazole derivatives, which are often explored for anti-inflammatory, antimicrobial, and anti-exudative properties .

Properties

Molecular Formula

C17H15BrClN5OS

Molecular Weight

452.8 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15BrClN5OS/c1-10-6-7-14(12(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

FOMLKCWRDODITP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole, which is then reacted with a sulfanyl group and subsequently with N-(2-bromo-4-methylphenyl)acetamide. The reaction conditions often involve the use of solvents like ethanol and require refluxing at elevated temperatures .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The triazole ring is known to interact with cytochrome P-450 enzymes, which play a crucial role in drug metabolism . This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorophenyl group on the triazole (target compound) may enhance hydrophobic interactions compared to pyridyl (AS111) or tolylaminomethyl (7h) groups .

Physicochemical Data :

Compound Melting Point (°C) Yield (%) Recrystallization Solvent
Target* Not reported Not reported Not reported
6a () 182–184 65 H₂O:EtOH (1:1)
7a () 109–111 75 DMF:EtOH (8:2)
AS111 () Not reported Not reported Not reported

Anti-Inflammatory Activity

  • Target Compound : Likely shares anti-inflammatory properties with analogs like AS111, which is 1.28× more potent than diclofenac in formalin-induced edema models .
  • AS111 () : Exhibits 12 hydrophobic interactions with cyclooxygenase-2 (COX-2), stabilized by 3-methylphenyl substitution .
  • KA Derivatives (): Electron-withdrawing groups (e.g., -Cl, -NO₂) on the N-aryl group enhance activity, suggesting similar trends for the target compound’s bromo-methyl substituent.

Antimicrobial Activity

  • KA3 () : MIC values of 12.5 µg/mL against S. aureus due to pyridin-4-yl and chloro substituents.
  • Target Compound : The 2-bromo-4-methylphenyl group may improve lipid membrane penetration, but direct data is unavailable.

Anti-Exudative Activity

  • Furan-2-yl Analogs (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show dose-dependent inhibition of exudation, comparable to diclofenac. The target compound’s 2-chlorophenyl group may offer similar efficacy .

Structure-Activity Relationships (SAR)

Triazole Substituents: Amino Group (Position 4): Critical for hydrogen bonding with biological targets (e.g., COX-2) . Aryl Groups (Position 5): 2-Chlorophenyl (target) vs. pyridyl (AS111) affects electron distribution and hydrophobic pocket interactions.

N-Aryl Substituents :

  • Bromo and Methyl Groups : Electron-withdrawing bromo and steric methyl groups may enhance binding affinity and metabolic stability .

Sulfanyl Linker : Facilitates conjugation and may influence redox activity in antioxidant applications .

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